molecular formula C13H16O7 B8282072 Benzyl D-Glucuronate

Benzyl D-Glucuronate

Cat. No.: B8282072
M. Wt: 284.26 g/mol
InChI Key: MYEUFSLWFIOAGY-HHHUOAJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl D-Glucuronate is a complex organic compound characterized by its multiple hydroxyl groups and a benzyl ester functional group. This compound is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The presence of multiple stereocenters in the molecule makes it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl D-Glucuronate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable tetrahydropyran derivative.

    Hydroxylation: Introduction of hydroxyl groups at the 3, 4, 5, and 6 positions can be achieved through hydroxylation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Esterification: The carboxylate group is introduced via esterification with benzyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the hydroxylation and esterification reactions.

    Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of the ester to a primary alcohol.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Chemistry

    Stereochemical Studies: Due to its multiple stereocenters, it is used in studying stereochemical reactions and mechanisms.

    Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer properties.

Industry

    Material Science: Used in the development of new materials with specific properties due to its unique structure.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The multiple hydroxyl groups allow for hydrogen bonding and other interactions, which can inhibit enzyme activity or alter receptor function. The benzyl ester group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzyl D-Glucuronate: Similar in structure but may differ in the position or type of functional groups.

    Tetrahydropyran Derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

    Multiple Stereocenters: The presence of multiple stereocenters makes it unique for stereochemical studies.

    Functional Groups: The combination of hydroxyl and benzyl ester groups provides unique reactivity and interaction potential.

Properties

Molecular Formula

C13H16O7

Molecular Weight

284.26 g/mol

IUPAC Name

benzyl (2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

InChI

InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8-,9-,10+,11-,12+/m0/s1

InChI Key

MYEUFSLWFIOAGY-HHHUOAJASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O

Origin of Product

United States

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